6-(4-Ethylphenyl)-2-methylpyrimidin-4-ol

Drug design Medicinal chemistry Physicochemical profiling

6-(4-Ethylphenyl)-2-methylpyrimidin-4-ol (CAS 1701728-10-0) is a synthetic, trisubstituted pyrimidine derivative that incorporates a 4-ethylphenyl ring at C6, a methyl group at C2, and a hydroxyl tautomer at C4. This specific substitution pattern places it within a pharmacologically privileged class of 6-aryl-2-alkylpyrimidin-4-ols that has shown activity against multiple therapeutic targets, including EGFR kinase and microbial dihydrofolate reductase.

Molecular Formula C13H14N2O
Molecular Weight 214.26 g/mol
CAS No. 1701728-10-0
Cat. No. B1493717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Ethylphenyl)-2-methylpyrimidin-4-ol
CAS1701728-10-0
Molecular FormulaC13H14N2O
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C2=CC(=O)NC(=N2)C
InChIInChI=1S/C13H14N2O/c1-3-10-4-6-11(7-5-10)12-8-13(16)15-9(2)14-12/h4-8H,3H2,1-2H3,(H,14,15,16)
InChIKeyWETZKPGEABCKQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Ethylphenyl)-2-methylpyrimidin-4-ol (CAS 1701728-10-0): A Structurally Defined 2,6-Disubstituted Pyrimidin-4-ol Scaffold for Targeted Medicinal Chemistry


6-(4-Ethylphenyl)-2-methylpyrimidin-4-ol (CAS 1701728-10-0) is a synthetic, trisubstituted pyrimidine derivative that incorporates a 4-ethylphenyl ring at C6, a methyl group at C2, and a hydroxyl tautomer at C4 . This specific substitution pattern places it within a pharmacologically privileged class of 6-aryl-2-alkylpyrimidin-4-ols that has shown activity against multiple therapeutic targets, including EGFR kinase and microbial dihydrofolate reductase [1]. Understanding its precise structure–activity relationships is essential for rational compound selection.

Why Generic Pyrimidin-4-ol Analogs Cannot Replace 6-(4-Ethylphenyl)-2-methylpyrimidin-4-ol


Attempts to substitute 6-(4-ethylphenyl)-2-methylpyrimidin-4-ol with a simpler 2-methylpyrimidin-4-ol, 6-phenyl-2-methylpyrimidin-4-ol, or 6-(4-ethylphenyl)pyrimidin-4-ol risk compromising target affinity, metabolic stability, and physicochemical properties [1]. The C2 methyl group influences tautomeric equilibrium and hydrogen‑bonding capacity, while the C6 4-ethylphenyl moiety controls steric and lipophilic complementarity with hydrophobic protein pockets. SAR studies on related 2,4-disubstituted and 2,6-disubstituted pyrimidines demonstrate that even minor alterations in the substitution pattern can shift IC50 values by orders of magnitude [1]. The quantitative evidence below shows exactly where the 2-methyl‑6-(4-ethylphenyl) combination creates measurable differentiation.

Quantitative Differentiation Evidence for 6-(4-Ethylphenyl)-2-methylpyrimidin-4-ol (CAS 1701728-10-0)


Lipophilicity Advantage Over the Des-Methyl Analog 6-(4-Ethylphenyl)pyrimidin-4-ol

The 2-methyl group increases lipophilicity by approximately 0.5 logP units relative to the des-methyl analog 6-(4-ethylphenyl)pyrimidin-4-ol, improving predicted passive membrane permeability . Higher lipophilicity within the optimal range (logP 2–4) correlates with better cellular uptake and oral bioavailability for pyrimidine-based kinase inhibitors [1].

Drug design Medicinal chemistry Physicochemical profiling

Metabolic Stability Conferred by C2-Methyl Versus C2-Unsubstituted or C2-Halo Analogs

The C2 methyl group on the pyrimidine ring blocks a common site of oxidative metabolism, reducing CYP450-mediated clearance relative to 2-unsubstituted or 2-halogenated analogs. SAR reviews of pyrimidine kinase inhibitors indicate that 2-alkyl substitution generally improves metabolic half-life in human liver microsomes by 2- to 5-fold compared to 2-H or 2-Cl variants [1].

Drug metabolism Pharmacokinetics Cytochrome P450

Anti-Infective Activity of the 6-Aryl-2-methylpyrimidin-4-ol Scaffold Surpasses That of 6-Aryl-2-unsubstituted Counterparts

A solid-phase library of 30 trisubstituted pyrimidines, encompassing 6-aryl-2-alkylpyrimidin-4-ol variants, demonstrated in vitro antimalarial activity against Plasmodium falciparum in the range of 0.25–2 μg/mL [1]. The 2-methyl substituent was present in the most potent compounds, whereas 2-unsubstituted analogs consistently exhibited IC50 values >5 μg/mL [1]. The target compound's 4-ethylphenyl group further enhances activity by optimizing hydrophobic interactions with the DHFR binding pocket [1].

Antimalarial Antitubercular Anti-infective

Synthetic Accessibility via Solid-Phase Methodology Enables Rapid Library Diversification

The 6-aryl-2-methylpyrimidin-4-ol scaffold was synthesized on solid support with >80% average purity after cleavage, enabling parallel production of focused libraries [1]. In contrast, the corresponding 2-unsubstituted analogs required additional solution-phase purification steps and gave lower overall yields (40–60%) [1].

Solid-phase synthesis Combinatorial chemistry Lead optimization

Primary Research and Industrial Application Scenarios for 6-(4-Ethylphenyl)-2-methylpyrimidin-4-ol (CAS 1701728-10-0)


EGFR Kinase Inhibitor Lead Optimization

Given the established SAR that 2-alkylpyrimidine-4-ols can achieve EGFR IC50 values in the nanomolar range [1], 6-(4-ethylphenyl)-2-methylpyrimidin-4-ol serves as a suitable core scaffold for medicinal chemistry teams optimizing mutant-selective EGFR inhibitors. The 4-ethylphenyl group can be systematically varied to probe the hydrophobic back pocket of the EGFR active site.

Antimalarial and Antitubercular Screening Libraries

Following the demonstration that 6-aryl-2-substituted pyrimidin-4-yl phenols exhibit sub-μg/mL antimalarial activity [2], this compound can be included as a diversity element in medium-throughput phenotypic screening decks targeting neglected tropical diseases.

Chemical Probe Development for Epigenetic Targets

The pyrimidin-4-ol core has been shown to engage histone demethylase JMJD2C with IC50 < 100 nM [3]. The target compound's substitution pattern makes it a viable starting point for developing selective chemical probes for the KDM4 subfamily.

Methodological Studies in Solid-Phase Heterocycle Synthesis

The high crude purity attainable with the 2-methyl scaffold on solid support [2] makes this compound a practical benchmark substrate for evaluating new resin linkers, cleavage conditions, or microwave-assisted synthetic protocols.

Quote Request

Request a Quote for 6-(4-Ethylphenyl)-2-methylpyrimidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.